4-[2-(Propan-2-yl)phenoxy]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(2-propan-2-ylphenoxy)benzoic acid |
InChI |
InChI=1S/C16H16O3/c1-11(2)14-5-3-4-6-15(14)19-13-9-7-12(8-10-13)16(17)18/h3-11H,1-2H3,(H,17,18) |
InChI Key |
JGVSWKJMPWLSET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
A detailed structural elucidation of 4-[2-(Propan-2-yl)phenoxy]benzoic acid using NMR spectroscopy requires specific data from ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques. These analyses are fundamental for assigning proton and carbon signals, confirming the carbon skeleton, and establishing through-bond and through-space correlations within the molecule. However, no publicly accessible spectral data or assignments for this compound were found.
Proton (¹H) NMR Spectral Assignment and Comprehensive Analysis
A ¹H NMR spectral analysis would provide crucial information on the chemical environment of the protons in the molecule, including the isopropyl group, the two aromatic rings, and the carboxylic acid proton. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants would allow for the precise assignment of each proton to its position in the molecular structure. Without the actual spectrum, a detailed analysis and data table cannot be generated.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in assembling the complete three-dimensional picture of a molecule. They reveal proton-proton couplings, direct carbon-proton attachments, long-range carbon-proton correlations, and spatial proximities between protons, respectively. A search for such studies on this compound yielded no results.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches from the ether and carboxylic acid groups, C-H stretches from the aromatic rings and the isopropyl group, and various aromatic C=C bending vibrations. Without access to an experimental spectrum, a table of vibrational frequencies and their assignments cannot be compiled.
Interpretation of Characteristic Vibrational Modes
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. For this compound, several characteristic vibrational modes would be expected.
The most prominent bands would arise from the carboxylic acid group. The O-H stretching vibration of the carboxylic acid dimer typically appears as a very broad band in the FTIR spectrum, generally in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration is also a strong, sharp band, expected around 1710-1680 cm⁻¹ for a dimeric aromatic carboxylic acid. The C-O stretching and O-H bending vibrations would also be observable in the fingerprint region (below 1500 cm⁻¹).
The aromatic rings would exhibit C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkage (Ar-O-Ar) would have characteristic asymmetric and symmetric stretching vibrations. The isopropyl group would show characteristic C-H stretching and bending modes.
Table 1: Expected Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch (dimer) | 1710-1680 |
| Aromatic Ring | C-H stretch | 3100-3000 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Ether | Ar-O-Ar stretch | 1270-1230 (asymmetric) |
| Isopropyl Group | C-H stretch | 2970-2950 |
| Isopropyl Group | C-H bend | 1385-1380 and 1370-1365 |
Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns. For this compound (C₁₆H₁₆O₃), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (256.1099 g/mol ). The fragmentation of benzoic acid derivatives often involves the loss of the carboxyl group or parts of it. Key fragmentation pathways for this molecule would likely include:
Loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ ion.
Loss of a carboxyl group (•COOH), resulting in an [M-45]⁺ ion.
Cleavage of the ether bond, leading to fragments corresponding to the phenoxy and benzoic acid moieties.
Loss of the isopropyl group.
Single Crystal X-ray Diffraction (SCXRD) for Elucidating Solid-State Architecture
An SCXRD experiment would yield the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal. It would also determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements present in the crystal structure. For carboxylic acids, centrosymmetric space groups are common due to the formation of hydrogen-bonded dimers.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.567 |
| α (°) | 90 |
| β (°) | 98.76 |
| γ (°) | 90 |
| Volume (ų) | 1225.4 |
| Z | 4 |
Note: These are example values and not experimental data.
The crystal packing is governed by intermolecular interactions. For this compound, the most significant interaction would be the hydrogen bonding between the carboxylic acid groups of two molecules, forming a classic centrosymmetric R²₂(8) dimer motif.
Other weaker interactions, such as C-H···π interactions between the isopropyl C-H groups and the aromatic rings of neighboring molecules, and π-π stacking interactions between the aromatic rings, would also play a crucial role in stabilizing the crystal structure. The analysis would involve measuring the distances and angles of these interactions to determine their strength and significance.
SCXRD reveals the preferred conformation of the molecule in the solid state. A key conformational feature would be the dihedral angle between the two aromatic rings, which is influenced by the steric hindrance of the isopropyl group. The orientation of the carboxylic acid group relative to its attached phenyl ring would also be determined.
The analysis of the molecular packing would describe how the hydrogen-bonded dimers are arranged in three dimensions. This could involve herringbone patterns or layered structures, influenced by the weaker intermolecular forces to achieve the most efficient packing in the crystal.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
DFT has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the detailed analysis of molecular geometries, orbital energies, and charge distributions. For complex organic molecules like 4-[2-(Propan-2-yl)phenoxy]benzoic acid, methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set like 6-311++G(d,p) are commonly employed to achieve reliable and predictive results. nih.govactascientific.comniscpr.res.in Such studies on related benzoic acid derivatives have established a robust framework for understanding their behavior. niscpr.res.inresearchgate.net
Geometry Optimization and Exploration of Conformational Landscapes
The first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. This process computationally finds the minimum energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral (torsional) angles. For this compound, the presence of several rotatable single bonds—specifically around the ether linkage and the propan-2-yl group—gives rise to a complex conformational landscape with multiple possible low-energy structures (conformers).
Table 1: Illustrative Optimized Geometrical Parameters for a Benzoic Acid Derivative (Example Data) Specific DFT-calculated data for this compound is not available in the cited literature. This table presents typical parameter ranges based on studies of similar molecules.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | ~1.21 - 1.24 | C-C-O (ring) | ~118 - 121 |
| C-O (acid) | ~1.35 - 1.37 | O-C-O (acid) | ~122 - 125 |
| C-O (ether) | ~1.36 - 1.40 | C-O-C (ether) | ~117 - 120 |
| C-C (aromatic) | ~1.39 - 1.41 | C-C-C (ring) | ~119 - 121 |
| C-H (aromatic) | ~1.08 - 1.09 | H-C-H (isopropyl) | ~108 - 110 |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govyoutube.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small gap suggests the molecule is more polarizable and more reactive. For this compound, DFT calculations would reveal that the HOMO is likely distributed over the electron-rich phenoxy ring, while the LUMO is concentrated on the electron-withdrawing benzoic acid moiety, facilitating intramolecular charge transfer upon electronic excitation. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies and Properties (Example Data) Specific DFT-calculated data for this compound is not available in the cited literature. This table illustrates the type of data generated in such an analysis.
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 to -5.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0 to -1.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.0 to 5.0 | A larger gap indicates higher stability |
| Ionization Potential (I) | ~ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | ~ -ELUMO | Energy released when an electron is added |
| Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. actascientific.comresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate or near-zero potential.
For this compound, an MEP map would show the most negative potential (red) localized on the oxygen atoms of the carboxylic acid group, highlighting their role as primary sites for hydrogen bonding and electrophilic interactions. actascientific.com The acidic proton of the carboxyl group would appear as a region of high positive potential (blue), confirming its susceptibility to deprotonation. The aromatic rings would exhibit regions of moderate negative potential above and below the plane, characteristic of π-electron systems.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation Interactions
In this compound, NBO analysis would quantify key intramolecular interactions. For instance, it would reveal hyperconjugation between the oxygen lone pairs (LP) of the ether linkage and the antibonding π* orbitals of the adjacent phenyl rings (LP(O) → π(C-C)). Similarly, interactions between the oxygen lone pairs of the carbonyl group and the antibonding σ orbitals of adjacent C-C bonds would be detailed. This analysis provides a quantitative measure of electron delocalization and resonance effects that influence the molecule's geometry, stability, and reactivity. uni-rostock.de
Table 3: Illustrative NBO Analysis - Key Donor-Acceptor Interactions (Example Data) Specific DFT-calculated data for this compound is not available in the cited literature. This table shows representative interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (Oether) | π* (Carom-Carom) | 15 - 25 | π-conjugation/resonance |
| LP (Ocarbonyl) | π* (Carom-Carom) | 20 - 30 | π-conjugation/resonance |
| π (Carom-Carom) | π* (Carom-Carom) | 18 - 22 | Intramolecular charge transfer |
| σ (C-H) | σ* (C-C) | 2 - 5 | Hyperconjugation |
Calculation of Vibrational Frequencies and Comparison with Experimental Spectroscopic Data
Computational chemistry allows for the calculation of harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com
The analysis of vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of each spectral peak to a specific molecular motion (e.g., C=O stretch, O-H bend, C-H stretch). mdpi.com For this compound, DFT calculations would predict characteristic frequencies for the carboxylic acid O-H stretch (typically a broad band around 3000 cm⁻¹), the C=O stretch (a strong peak around 1700 cm⁻¹), C-O ether stretches, and various aromatic C-H and C-C vibrations. actascientific.commdpi.com Comparing these calculated spectra with experimentally recorded FT-IR and FT-Raman spectra is a powerful method for structural confirmation. niscpr.res.in
Table 4: Representative Calculated Vibrational Frequencies and Their Assignments (Example Data) Specific DFT-calculated data for this compound is not available in the cited literature. This table provides typical frequency ranges for key functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3000 - 3300 | 2800 - 3400 (broad) |
| C-H Stretch (Aromatic) | 3050 - 3150 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2900 - 3000 | 2850 - 2980 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1740 | 1680 - 1720 |
| C=C Stretch (Aromatic) | 1580 - 1620 | 1570 - 1610 |
| C-O Stretch (Ether) | 1230 - 1270 | 1220 - 1260 |
| O-H Bend (in-plane) | 1380 - 1440 | 1370 - 1430 |
Simulation of NMR Chemical Shifts for Validation of Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. niscpr.res.innih.gov The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. aps.org These absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). dergipark.org.tr
The comparison between calculated and experimental NMR chemical shifts serves as a stringent test of the accuracy of the computed geometry. nih.govsoton.ac.uk For this compound, this method would predict distinct chemical shifts for the acidic proton, the aromatic protons on both rings (which would be influenced by the ether linkage and the propan-2-yl substituent), and the aliphatic protons of the propan-2-yl group. researchgate.net A strong correlation between the predicted and observed spectra provides high confidence in the determined molecular structure and conformation.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis and Rational Design
QSPR modeling represents a statistical approach to predict the properties of chemicals based on their molecular structure. These models are invaluable for screening large libraries of compounds and for the rational design of new molecules with desired characteristics. A typical QSPR study involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features. These descriptors are then correlated with an experimentally determined property using statistical methods like multiple linear regression or machine learning algorithms.
For this compound, a QSPR model could predict properties such as its solubility, melting point, or biological activity. However, without a dataset of experimentally measured properties for a series of structurally related compounds, the development of a specific and reliable QSPR model is not feasible. The scientific literature does not currently contain such a study focused on this compound or a closely related series.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This technique allows researchers to explore the conformational landscape of a molecule, understand its flexibility, and investigate its interactions with its environment, such as a solvent.
An MD simulation of this compound could reveal how the molecule behaves in an aqueous environment, for instance, by examining the hydration of the carboxylic acid group and the hydrophobic interactions of the phenyl and isopropyl groups. Such simulations could also predict the molecule's tendency to aggregate or its preferred conformations in different solvents. While the principles of MD are well-established, specific studies detailing the conformational sampling and solvent effects for this compound are not available in the reviewed literature.
Advanced Quantum Chemical Calculations for Specific Molecular Features (e.g., Atomic Polar Tensor (APT) charge, Fuzzy Bond Order (FBO) analysis)
Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly detailed view of the electronic structure of a molecule. Advanced techniques can provide insights into specific molecular features that govern reactivity and intermolecular interactions.
Atomic Polar Tensor (APT) Charges: APT charges are derived from the derivatives of the dipole moment with respect to atomic coordinates and provide a sophisticated measure of the charge distribution within a molecule. Unlike simpler charge models, APT charges account for the response of the electron density to nuclear displacements and are related to infrared intensities.
Fuzzy Bond Order (FBO) Analysis: FBO analysis is a method for quantifying the degree of covalent bonding between atoms. It is based on the concept of fuzzy atoms, which allows for a more nuanced description of chemical bonds than traditional integer bond orders.
For this compound, these calculations could precisely map the electron density, identify the most reactive sites, and quantify the strength of its various chemical bonds. However, the execution and publication of such specific quantum chemical analyses for this compound have not been found. Without these dedicated computational studies, a detailed, data-rich discussion of its specific molecular features from a theoretical perspective is not possible.
Research on Derivatives and Analogues of 4 2 Propan 2 Yl Phenoxy Benzoic Acid
Synthesis and Structural Characterization of Substituted Phenoxybenzoic Acid Analogues
The synthesis of analogues based on the phenoxybenzoic acid scaffold involves targeted modifications at three primary locations: the benzoic acid moiety, the aryl ether bridge, and the phenoxy ring containing the isopropyl group. These modifications allow for a comprehensive exploration of the chemical space surrounding the parent compound.
The carboxylic acid group is a primary site for derivatization, often aimed at altering polarity, hydrogen bonding capability, and metabolic stability. Common modifications involve the conversion of the carboxylic acid into esters, amides, and various bioisosteric replacements.
Esterification can be achieved by reacting the parent acid with an appropriate alcohol under acidic conditions. For instance, reaction with ethanol (B145695) yields the corresponding ethyl ester. Amide formation is another prevalent strategy, accomplished by coupling the carboxylic acid with primary or secondary amines. This approach has been used to synthesize a wide range of N-substituted benzamides. For example, coupling with different primary aromatic amines can yield various benzanilides.
Beyond simple esters and amides, the carboxylic acid can be transformed into more complex functional groups or incorporated into heterocyclic rings. Plant benzoic acids, for example, are known to undergo modifications such as methylation and glucosylation. organic-chemistry.org
| Original Group | Reagents/Conditions | Modified Group | Resulting Compound Class |
| Carboxylic Acid (-COOH) | Alcohol (e.g., Ethanol), Acid Catalyst | Ester (-COOR) | Phenoxybenzoates |
| Carboxylic Acid (-COOH) | Amine (e.g., Aniline), Coupling Agents | Amide (-CONHR) | Phenoxybenzamides |
| Carboxylic Acid (-COOH) | Hydrazine Hydrate | Acid Hydrazide (-CONHNH₂) | Phenoxybenzoyl Hydrazides |
| Carboxylic Acid (-COOH) | Semicarbazide (B1199961), POCl₃ | 2-Amino-1,3,4-oxadiazole | 1,3,4-Oxadiazole Derivatives libretexts.org |
| Carboxylic Acid (-COOH) | Propargylamine, Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole linked ester | 1,2,3-Triazole Hybrids biomedres.us |
Common bioisosteric replacements for the ether linkage include:
Thioether (-S-): Replacing the oxygen with a sulfur atom creates a diaryl thioether. These analogues can be synthesized from carboxylic acids via thioester intermediates through decarbonylative palladium catalysis. rsc.org Thioesters themselves can be formed by reacting carboxylic acids with thiols or through thiol-free methods using reagents like tetramethylthiourea (B1220291) as a sulfur source. researchgate.net
Amine (-NH-): The synthesis of diarylamine analogues can be achieved through various methods, including the Ullmann condensation or modern palladium- and copper-catalyzed C-N cross-coupling reactions between an aryl halide and an aniline (B41778) derivative. organic-chemistry.org More recent methods involve nitrosonium ion-initiated C-H activation to form the C-N bond. acs.org
Methylene (B1212753) (-CH₂-): This replacement increases the lipophilicity of the molecule.
Carbonyl (-CO-): The resulting benzophenone (B1666685) derivatives have a more rigid, planar structure compared to the flexible ether linkage.
Sulfone (-SO₂-): This group acts as a hydrogen bond acceptor and can significantly alter the electronic properties of the molecule.
| Original Linker | Bioisosteric Replacement | Resulting Core Structure |
| Ether (-O-) | Thioether (-S-) | Diaryl Thioether |
| Ether (-O-) | Amine (-NH-) | Diarylamine |
| Ether (-O-) | Methylene (-CH₂-) | Diphenylmethane |
| Ether (-O-) | Carbonyl (-CO-) | Benzophenone |
| Ether (-O-) | Sulfone (-SO₂-) | Diphenyl Sulfone |
| Ether (-O-) | Difluoromethylene (-CF₂-) | Difluoromethylene-bridged Diaryl |
Modifications to the isopropyl group and the addition of other substituents to the phenoxy ring allow for fine-tuning of steric and electronic properties. The isopropyl group can be replaced with other alkyl groups (e.g., methyl, tert-butyl) or functional groups to probe the effect of size and lipophilicity in that region of the molecule. biomedres.us
Furthermore, the phenoxy ring itself can be substituted with various groups, such as halogens (F, Cl, Br), methoxy (B1213986) (-OCH₃), or nitro (-NO₂) groups. These substituents can alter the electron density of the ring system and introduce new potential interaction points. The synthesis of such analogues often starts from a correspondingly substituted phenol (B47542), which is then coupled with a substituted benzoic acid derivative. For example, processes have been developed for phenoxybenzoic acids with substituents like chloro and trifluoromethyl groups on the phenoxy ring. wikipedia.org
Structure-Property Relationship (SPR) Studies through Systematic Derivatization and Chemical Space Exploration
Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) studies involve the systematic synthesis and evaluation of analogues to understand how specific structural features influence a compound's properties. For the phenoxybenzoic acid scaffold, this involves analyzing the effects of the modifications described in section 5.1.
For example, studies on related phenoxybenzoic acid derivatives have shown that the nature and position of substituents on the aromatic rings can have a significant impact on the molecule's biological and physical properties. nih.gov The replacement of the ether oxygen with a nitrogen atom (forming a diarylamine) can introduce a hydrogen bond donor and alter the pKa of the molecule. Similarly, converting the carboxylic acid to an amide or ester changes its hydrogen bonding profile and polarity, which can affect properties like solubility and permeability. acs.org
The goal of SPR studies is to build a comprehensive model that correlates specific structural changes to observable properties, guiding the design of new analogues with optimized characteristics.
Development of Hybrid Molecules and Heterocyclic Derivatives Incorporating Phenoxybenzoic Acid Scaffolds (e.g., oxadiazoles (B1248032), triazoles)
To further explore the chemical space, the phenoxybenzoic acid scaffold has been used as a building block for the synthesis of more complex hybrid molecules, particularly those incorporating five-membered heterocyclic rings like oxadiazoles and triazoles. These rings are common motifs in medicinal chemistry and can act as bioisosteres for amide or ester groups, often with improved metabolic stability.
A common synthetic route to these derivatives begins with the conversion of the phenoxybenzoic acid to its corresponding acid hydrazide. This key intermediate can then be used to construct various heterocyclic systems.
1,3,4-Oxadiazoles: The acid hydrazide can be reacted with carbon disulfide in the presence of a base to form an oxadiazole-thione ring. u-tokyo.ac.jp Alternatively, condensation with semicarbazide hydrochloride in the presence of a dehydrating agent like phosphorus oxychloride can yield 2-amino-1,3,4-oxadiazole derivatives. libretexts.org
1,2,4-Triazoles: Reaction of the acid hydrazide with an isothiocyanate produces a thiosemicarbazide (B42300) intermediate, which can be cyclized under basic conditions to form a 1,2,4-triazole-thiol. nih.gov
1,2,3-Triazoles: These are often synthesized using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this approach, the phenoxybenzoic acid might be converted to a propargyl ester (alkyne), which is then reacted with an organic azide to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. biomedres.us
These hybrid molecules combine the structural features of the phenoxybenzoic acid with the distinct chemical properties of the heterocyclic ring, leading to novel compounds with potentially unique characteristics. organic-chemistry.org
Stereochemical Investigations of Chiral Analogues and their Synthesis
The introduction of chirality into the 4-[2-(propan-2-yl)phenoxy]benzoic acid scaffold opens up avenues for stereochemical investigation. Chirality can be introduced at several points in the molecule, such as by replacing the isopropyl group with a chiral substituent or by introducing substituents that lead to atropisomerism (chirality arising from restricted rotation around a single bond).
The synthesis of specific enantiomers (chiral analogues) requires asymmetric synthesis methods. For example, if a stereocenter is introduced on an alkyl chain attached to the phenoxy ring, its configuration can be controlled using chiral starting materials or chiral catalysts. The synthesis of chiral 2-(4-phenoxyphenylsulfonylmethyl)thiiranes, for instance, has been accomplished, allowing for the evaluation of individual (R) and (S) enantiomers.
Once synthesized, the absolute configuration of these chiral analogues must be determined. This is often accomplished using techniques such as X-ray crystallography for crystalline solids or through computational analysis of chiroptical spectroscopy data, like Vibrational Circular Dichroism (VCD), for non-crystalline compounds. Such stereochemical investigations are crucial as different enantiomers of a molecule can exhibit distinct physical properties and biological activities.
Advanced Analytical Methodologies in Chemical Research
Chromatographic Separation Techniques for Purity Assessment and Complex Mixture Analysis
Chromatography is a cornerstone of separation science, indispensable for assessing the purity of synthesized compounds and analyzing complex mixtures. amazonaws.com The choice of technique depends on the analyte's properties, such as volatility, polarity, and molecular weight.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like 4-[2-(Propan-2-yl)phenoxy]benzoic acid. A robust HPLC method is crucial for separating the main compound from potential impurities, starting materials, and by-products.
Method development for a benzoic acid derivative typically involves a reverse-phase approach. ekb.eglongdom.org This entails optimizing several parameters to achieve efficient separation. A C18 column is commonly used as the stationary phase due to its versatility in separating compounds of moderate polarity. longdom.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and ensure the acidic proton of the carboxylic acid group is suppressed for better peak shape. ekb.egresearchgate.net Gradient elution, where the mobile phase composition is changed over time, is frequently employed to resolve compounds with a wide range of polarities. longdom.org Detection is typically performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, such as around 230 nm. longdom.org
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. amazonaws.comekb.eg Validation confirms the method's specificity, linearity, range, accuracy, precision, and robustness. longdom.orgresearchgate.netpensoft.net
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net
Accuracy: The closeness of test results to the true value, often assessed through recovery studies in a spiked matrix. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. longdom.orgresearchgate.net
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. longdom.org
| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Benzoic Acid Derivative |
|---|---|---|
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | R² = 0.9998 over a concentration range of 5-200 µg/mL researchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% | Recoveries ranged from 94.6% to 107.2% longdom.org |
| Precision (% RSD) | ≤ 2.0% | Intra- and inter-day relative standard deviations (RSD) were ≤ 2.49% researchgate.net |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.1007 µg/mL longdom.org |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.5033 µg/mL longdom.org |
| Robustness | System suitability parameters remain within limits despite minor changes (e.g., flow rate, pH) | %RSD < 2.0% for variations in flow rate and column temperature longdom.org |
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. ijarnd.com For polar compounds with low volatility, such as carboxylic acids, derivatization is often necessary to convert them into more volatile species suitable for GC analysis. nih.govjfda-online.com For this compound, the carboxylic acid group would likely be esterified or silylated prior to injection. nih.gov
When coupled with Mass Spectrometry (MS), GC-MS becomes an exceptional tool for both separation and identification. nih.govactascientific.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. ijarnd.com The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. researchgate.net This fragmentation pattern provides detailed structural information that can be used to confirm the identity of the compound by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. researchgate.netunar.ac.id GC-MS is particularly useful for identifying trace-level impurities and characterizing complex mixtures. nih.gov
| Parameter | Typical Condition for Benzoic Acid Derivative Analysis |
|---|---|
| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for silylation |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temp 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV hmdb.ca |
| Mass Analyzer | Quadrupole |
| Scan Range | 50 - 550 amu |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry for reaction monitoring and screening. sigmaaldrich.comscientificlabs.co.uk To monitor the synthesis of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, typically coated with silica (B1680970) gel. sigmaaldrich.com
The plate is then placed in a developing chamber containing a suitable mobile phase, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or ethanol). sigmaaldrich.com The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase and the mobile phase. After development, the plate is dried and visualized, usually under UV light at 254 nm, where the aromatic rings will cause the spots to appear dark. sigmaaldrich.com
The progress of the reaction is assessed by comparing the spots of the reaction mixture to the spots of the starting materials. The consumption of reactants and the formation of the product can be observed over time. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.
| Time Point | Observation (UV 254 nm) | Interpretation |
|---|---|---|
| T = 0 hours | Intense spot for starting material A (Rf = 0.7); Intense spot for starting material B (Rf = 0.6) | Reaction has not started. |
| T = 1 hour | Spots for A and B are less intense; a new, faint spot for product C appears (Rf = 0.4) | Reaction is in progress. |
| T = 3 hours | Spots for A and B have disappeared; an intense spot for product C is visible (Rf = 0.4) | Reaction is complete. |
Advanced Hyphenated Techniques for Comprehensive Characterization (e.g., UPLC-MS/MS)
Hyphenated techniques involve the online coupling of a separation method with a spectroscopic detection method, providing a powerful platform for analyzing complex samples. nih.govresearchgate.net Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a state-of-the-art technique that offers significant advantages in speed, resolution, and sensitivity over conventional HPLC-MS. researchgate.net
This technique is ideal for the comprehensive characterization of this compound, enabling the detection and identification of trace-level impurities or metabolites in complex matrices. nih.gov The UPLC system utilizes columns with smaller particle sizes (<2 µm), allowing for faster separations and sharper peaks. researchgate.net
The tandem mass spectrometer (MS/MS) provides an additional dimension of selectivity and structural information. In MS/MS, a specific precursor ion (e.g., the molecular ion of the target compound) is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for accurate quantification even at very low concentrations. For a related compound, 3-phenoxybenzoic acid, LC/MS/MS has proven to be a consistent and reliable analytical method. nih.gov This approach would be invaluable for detailed impurity profiling or in metabolism studies to identify and quantify transformation products of this compound. nih.govnih.gov
| Parameter | Typical Condition |
|---|---|
| UPLC Column | C18 reversed-phase (e.g., 1.7 µm particle size, 2.1 x 50 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |
| MS/MS Scan Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | Precursor Ion [M-H]⁻ → Product Ion (specific fragment) |
Inverse Gas Chromatography (IGC) for Thermodynamic and Surface Characterization of Related Materials
Inverse Gas Chromatography (IGC) is a unique gas-phase technique used to characterize the physicochemical properties of solid materials. researchgate.net Unlike conventional GC, where the column is used to separate a mixture, in IGC, the material to be studied is packed into the column as the stationary phase. nih.gov A series of well-characterized probe molecules are then injected into the column at infinite dilution. nih.gov
By measuring the retention time of these probe molecules, it is possible to determine a wide range of thermodynamic and surface properties of the stationary phase material. researchgate.netresearchgate.net This technique could be applied to materials related to this compound, for example, a polymer or solid support onto which the compound has been grafted or coated. mdpi.com
Injecting a series of n-alkane probes allows for the determination of the dispersive component of the surface energy (γsd) of the material. nih.gov Subsequently injecting polar probes with known acid-base properties enables the quantification of specific interactions, such as Lewis acid-base characteristics. frontiersin.org IGC is a valuable tool for understanding how a material's surface will interact with other substances, which is critical in applications like composites, coatings, and functionalized materials. nih.govmaastrichtuniversity.nl Research on other benzoic acid derivatives, such as 4-(nonyloxy)benzoic acid, has successfully used IGC to determine key thermodynamic parameters. researchgate.net
| Determined Property | Information Gained |
|---|---|
| Dispersive Surface Energy (γsd) | Quantifies the non-polar, van der Waals interactions at the surface. nih.gov |
| Specific Free Energy of Adsorption (ΔGsp) | Measures the contribution of polar interactions (e.g., hydrogen bonding) to adsorption. |
| Acid-Base Properties (Ka, Kb) | Determines the Lewis acidic or basic character of the surface. frontiersin.org |
| Enthalpy and Entropy of Adsorption (ΔHads, ΔSads) | Provides insight into the strength and ordering of probe-surface interactions. nih.gov |
| Glass Transition Temperature (Tg) | Can identify phase transitions in polymeric materials. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
